![molecular formula C12H20N2O B13274440 4-{[1-(Pyridin-4-yl)ethyl]amino}pentan-1-ol](/img/structure/B13274440.png)
4-{[1-(Pyridin-4-yl)ethyl]amino}pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-(Pyridin-4-yl)ethyl]amino}pentan-1-ol is an organic compound with the molecular formula C12H20N2O It is characterized by the presence of a pyridine ring attached to an ethylamino group, which is further connected to a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(Pyridin-4-yl)ethyl]amino}pentan-1-ol typically involves the reaction of 4-pyridinecarboxaldehyde with 1-amino-2-pentanol under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[1-(Pyridin-4-yl)ethyl]amino}pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-{[1-(Pyridin-4-yl)ethyl]amino}pentan-1-one.
Reduction: Formation of 4-{[1-(Piperidin-4-yl)ethyl]amino}pentan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-{[1-(Pyridin-4-yl)ethyl]amino}pentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-{[1-(Pyridin-4-yl)ethyl]amino}pentan-1-ol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amino and hydroxyl groups can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{[1-(Pyridin-4-yl)ethyl]amino}butan-2-ol
- 4-{[1-(Pyridin-4-yl)ethyl]amino}hexan-1-ol
- 4-{[1-(Pyridin-4-yl)ethyl]amino}propan-1-ol
Uniqueness
4-{[1-(Pyridin-4-yl)ethyl]amino}pentan-1-ol is unique due to its specific chain length and the presence of both amino and hydroxyl functional groups. This combination allows for versatile chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C12H20N2O |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
4-(1-pyridin-4-ylethylamino)pentan-1-ol |
InChI |
InChI=1S/C12H20N2O/c1-10(4-3-9-15)14-11(2)12-5-7-13-8-6-12/h5-8,10-11,14-15H,3-4,9H2,1-2H3 |
InChI Key |
MRMGQZNMZJXFTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCO)NC(C)C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


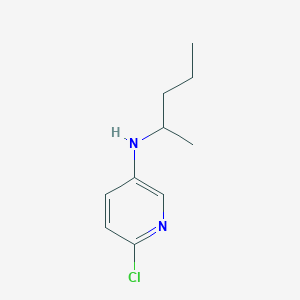
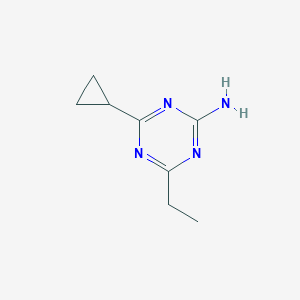

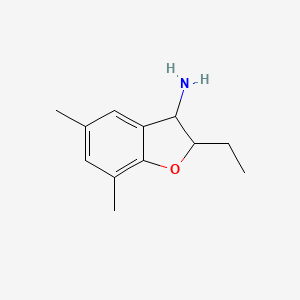
![4-[(1-Methoxypropan-2-yl)amino]cyclohexan-1-ol](/img/structure/B13274409.png)

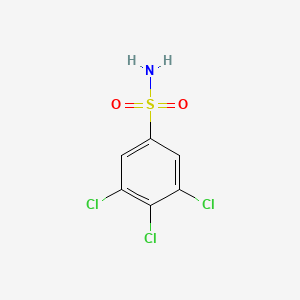
![{5-[(Cyclopropylamino)methyl]furan-2-yl}methanol](/img/structure/B13274424.png)

![[2-(3-Amino-4-chloro-1H-pyrazol-1-YL)acetyl]urea](/img/structure/B13274438.png)
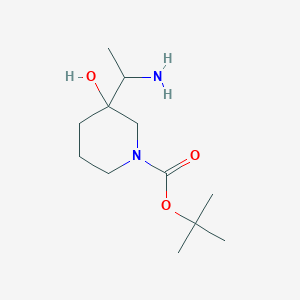
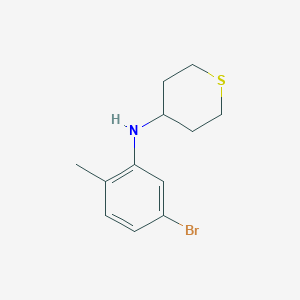

![5-Bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13274457.png)
